molecular formula C14H11F4N5O4S B8541006 2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B8541006
M. Wt: 421.33 g/mol
InChI Key: UCQQSJOPBIXDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F4N5O4S and its molecular weight is 421.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11F4N5O4S

Molecular Weight

421.33 g/mol

IUPAC Name

N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-fluoro-6-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H11F4N5O4S/c1-26-9-6-19-13(27-2)23-11(9)20-12(21-23)22-28(24,25)10-7(14(16,17)18)4-3-5-8(10)15/h3-6H,1-2H3,(H,21,22)

InChI Key

UCQQSJOPBIXDQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3F)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-5,8-dimethoxy(1,2,4)triazolo[1,5-c]pyrimidine (1.0 g, 5.1 mmol) was suspended in 15 mL of dry acetonitrile in a round bottom flask equipped with magnetic stirring. To this suspension was added crude 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride (3.16 g, 10.2 mmol), dry pyridine (0.8 g, 10.2 mmol), dry dimethylsulfoxide (DMSO, 0.1 g, 1.3 mmol), and the flask was fitted with a CaSO4 drying tube. The reaction was monitored by HPLC analysis over a 9 day period, during which time an additional 4 equivalents of pyridine and 0.1 equivalents of DMSO were added. The dark solution was diluted with methylene chloride (300 mL), washed with 2N hydrochloric acid (2×200 mL), washed with water (2×200 mL), dried (MgSO4), filtered, and the solvent evaporated in vacuo to give a brown residue. The brown residue was triturated 5 with diethyl ether to afford the product as a tan solid: (1.0 g, 46% yield), mp 201-203° C.; Anal. Calcd for C14H11F4N5O4S: C 39.91, H 2.63, N 16.62, S 7.61; found: C 39.77, H 2.46, N 16.34, S 7.64. 1H NMR (DMSO-d6): δ8 3.85 (s, 3H), 4.05 (s, 3H), 7.58 (s, 1H), 7.73 (m, 1H), 7.88 (s, 2H), 12.85 (bs, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.